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Compound of Interest

Compound Name:
Tert-butyl 2-formylazetidine-1-

carboxylate

CAS No.: 852324-38-0

Cat. No.: B1342806

Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Isomers
In the landscape of modern medicinal chemistry and organic synthesis, saturated nitrogen-

containing heterocycles are prized scaffolds. Among these, the azetidine ring, a four-membered

saturated heterocycle, offers a unique conformational rigidity and vectoral projection of

substituents that is highly attractive for drug design. When functionalized with a reactive

aldehyde group and protected with a tert-butoxycarbonyl (Boc) group, it becomes a versatile

building block. This guide focuses on tert-butyl formylazetidine-1-carboxylate, a key synthetic

intermediate. However, it is crucial to recognize from the outset that this name can refer to two

distinct constitutional isomers, the properties and synthesis of which differ significantly. The

position of the formyl group on the azetidine ring dictates the molecule's reactivity and steric

profile. The two isomers are:

tert-Butyl 2-Formylazetidine-1-carboxylate (CAS: 200184-45-8)
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tert-Butyl 3-Formylazetidine-1-carboxylate (CAS: 177947-96-5)

This technical guide will provide a detailed exploration of these molecules, with a

comprehensive focus on the more extensively documented 3-formyl isomer and a summary of

the available information for the less common 2-formyl variant.

Part 1: tert-Butyl 3-Formylazetidine-1-carboxylate
(CAS: 177947-96-5)
This isomer is a widely utilized building block in drug discovery programs due to its C2v

symmetry (when unsubstituted at other positions) and the strategic placement of the aldehyde,

which allows for a variety of subsequent chemical transformations.

Physicochemical and Safety Data
A summary of the key properties and safety information for tert-butyl 3-formylazetidine-1-

carboxylate is provided below.
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Property Value Source(s)

CAS Number 177947-96-5 [1][2][3]

Molecular Formula C₉H₁₅NO₃ [1][2]

Molecular Weight 185.22 g/mol [1][2]

Appearance Viscous liquid or yellow oil [1][3]

Purity Typically ≥95-97% [2][4]

Storage Conditions
Store at -20°C under a

nitrogen atmosphere.
[1][2]

Solubility

Soluble in common organic

solvents like Dichloromethane

(DCM), Ethyl Acetate (EtOAc),

and Tetrahydrofuran (THF).

Signal Word Warning [4]

Hazard Statements

H302 (Harmful if swallowed),

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation).

[4]

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapors/spr

ay), P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing).

[4]

Synthesis: The Oxidation of a Primary Alcohol
The most common and efficient route to tert-butyl 3-formylazetidine-1-carboxylate is the

oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-
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carboxylate. The choice of oxidant is critical to ensure high yield and prevent over-oxidation to

the carboxylic acid. Several mild oxidation protocols have proven effective.

The aldehyde functional group is susceptible to over-oxidation, particularly under harsh

conditions. Reagents like potassium permanganate or chromic acid would readily convert the

aldehyde to a carboxylic acid. Therefore, the field has converged on methods that operate

under neutral or near-neutral pH and at controlled, often low, temperatures. These "activated

DMSO" and hypervalent iodine methods are mainstays for this transformation. The Boc

protecting group is generally stable under these conditions but can be labile to strong acids.

The Swern oxidation is a classic and highly reliable method that utilizes dimethyl sulfoxide

(DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like

triethylamine (TEA).

Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic

chloro(dimethyl)sulfonium chloride intermediate. The alcohol attacks this species, forming an

alkoxysulfonium salt. The addition of triethylamine facilitates an intramolecular E2-like

elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride. The low

temperature (-78 °C) is crucial to prevent side reactions of the reactive intermediate.

Detailed Experimental Protocol: Swern Oxidation[1]

Activator Formation: To a stirred solution of oxalyl chloride (1.2-1.5 equivalents) in anhydrous

dichloromethane (DCM) at -78 °C (acetone/dry ice bath), add dimethyl sulfoxide (DMSO)

(2.0-2.5 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

Stir the resulting mixture for 15-30 minutes.

Alcohol Addition: Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0

equivalent) in DCM dropwise to the activated DMSO mixture. Stir for 30-60 minutes at -78

°C.

Base Quench: Add triethylamine (TEA) (4.0-5.0 equivalents) dropwise. The reaction is often

exothermic.

Warm-up and Work-up: Allow the reaction mixture to slowly warm to room temperature.

Dilute with DCM and wash sequentially with water, a mild acid (e.g., 1 M HCl or saturated

NH₄Cl) to remove excess TEA, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is typically purified by flash column

chromatography on silica gel (e.g., using a heptane/ethyl acetate gradient) to yield the pure

aldehyde.

The Dess-Martin oxidation is another exceptionally mild and efficient method, employing a

hypervalent iodine(V) reagent. It offers the advantage of being performed at room temperature

and often results in cleaner reactions and simpler work-ups than the Swern oxidation.

Mechanism Insight: The alcohol displaces an acetate group on the DMP reagent. A second

acetate molecule then acts as a base to abstract the proton on the carbon bearing the hydroxyl

group, leading to a concerted elimination that forms the aldehyde, 2-iodoxybenzoic acid (IBX),

and acetic acid. The reaction is often buffered with pyridine or sodium bicarbonate to neutralize

the generated acetic acid, which is important for acid-sensitive substrates.

Detailed Experimental Protocol: Dess-Martin Oxidation

Reaction Setup: To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

(1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1-

1.3 equivalents) portion-wise.

Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer

chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate

(Na₂S₂O₃) to reduce any remaining DMP and its byproducts. Stir vigorously until the organic

layer is clear.

Extraction and Purification: Separate the layers and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify

the residue by flash column chromatography as described for the Swern protocol.

IBX is the precursor to DMP and can also be used directly as an oxidant. It is often used in a

polar, high-boiling solvent like DMSO or refluxing ethyl acetate. While effective, IBX is

notoriously insoluble in many common organic solvents, which can lead to heterogeneous

reaction mixtures and longer reaction times.
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Detailed Experimental Protocol: IBX Oxidation[1]

Reaction Setup: To a solution or suspension of tert-butyl 3-(hydroxymethyl)azetidine-1-

carboxylate (1.0 equivalent) in ethyl acetate, add 2-Iodoxybenzoic acid (IBX) (2.0

equivalents).

Heating: Heat the reaction mixture to reflux and stir overnight.

Work-up: Cool the reaction to room temperature. Add a non-polar solvent like petroleum

ether to precipitate the IBX byproducts.

Purification: Filter the mixture to remove the insoluble solids. Concentrate the filtrate under

reduced pressure to obtain the crude product, which can be used as is or further purified by

chromatography if necessary. A reported yield for this method is as high as 99%.[1]

Synthesis Workflow Visualization
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Caption: Oxidation routes to tert-Butyl 3-Formylazetidine-1-carboxylate.

Spectroscopic Data
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The structural confirmation of the synthesized aldehyde is typically achieved through standard

spectroscopic methods.

¹H NMR (400 MHz, CDCl₃): A representative spectrum shows the following key signals: a

singlet for the tert-butyl protons around δ 1.44 (9H), a multiplet for the azetidine ring methine

proton (CH-CHO) around δ 3.32-3.40 (1H), multiplets for the azetidine methylene protons

(CH₂) around δ 4.07-4.14 (4H), and a characteristic singlet or narrow doublet for the

aldehydic proton at δ 9.85 (1H).[1]

Reactivity and Applications in Drug Discovery
tert-Butyl 3-formylazetidine-1-carboxylate is a versatile intermediate primarily due to the

reactivity of the aldehyde group. This functional group serves as an electrophilic handle for a

wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions:

Reductive Amination: The aldehyde can be readily converted into a secondary or tertiary

amine by reaction with a primary or secondary amine in the presence of a reducing agent

(e.g., sodium triacetoxyborohydride, NaBH(OAc)₃). This is one of the most powerful methods

for introducing molecular diversity.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion

of the aldehyde into an alkene, providing access to vinyl-substituted azetidines.

Aldol and Related Condensations: The aldehyde can participate in aldol reactions with

enolates or other nucleophiles to form β-hydroxy carbonyl compounds.

Grignard and Organolithium Additions: Addition of organometallic reagents yields secondary

alcohols, which can be further functionalized.

The azetidine scaffold itself is of high interest in medicinal chemistry as it is considered a

"bioisostere" of other common rings like pyrrolidine or piperidine, but with a more constrained

and three-dimensional geometry. This can lead to improved binding affinity and selectivity for

biological targets. The incorporation of this aldehyde allows for the synthesis of complex

molecules containing the azetidine motif, which have found applications in various therapeutic

areas.
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Part 2: tert-Butyl 2-Formylazetidine-1-carboxylate
(CAS: 200184-45-8)
Information in the public domain regarding the 2-formyl isomer is significantly more limited than

for its 3-formyl counterpart. While its existence is confirmed by its CAS number and

appearance in chemical supplier catalogs and patent literature, detailed, peer-reviewed

synthetic procedures and comprehensive characterization data are not as readily available.[4]

Physicochemical Data
Property Value Source(s)

CAS Number 200184-45-8 [4]

Molecular Formula C₉H₁₅NO₃ [4]

Molecular Weight 185.22 g/mol [4]

Purity Typically ≥95% [4]

Chirality

The C2 position is a chiral

center, so this compound

exists as enantiomers, (S) and

(R).

Synthetic Approaches (Putative)
The synthesis of tert-butyl 2-formylazetidine-1-carboxylate would logically follow a similar

strategy to the 3-formyl isomer: the oxidation of the corresponding primary alcohol, tert-butyl 2-

(hydroxymethyl)azetidine-1-carboxylate. This precursor alcohol can be synthesized from L-

azetidine-2-carboxylic acid, a naturally occurring amino acid.

The same mild oxidation methodologies discussed previously (Swern, DMP, IBX) would be

applicable for this transformation. The choice of the (S) or (R) enantiomer of the starting alcohol

would determine the chirality of the final aldehyde product.

Synthesis Workflow Visualization (Hypothesized)
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Caption: Hypothesized route to tert-Butyl 2-Formylazetidine-1-carboxylate.

Applications
The 2-formylazetidine scaffold is a valuable chiral building block. The aldehyde at the C2

position, adjacent to the nitrogen atom, can influence the stereochemical outcome of reactions

at the formyl group. Its applications are primarily in the synthesis of complex chiral molecules,

often as intermediates for active pharmaceutical ingredients where a specific stereochemistry is

required for biological activity.

Conclusion
The tert-butyl formylazetidine-1-carboxylates are powerful and versatile building blocks in

modern organic and medicinal chemistry. A clear distinction between the 2-formyl and 3-formyl

isomers is essential for any synthetic planning. The 3-formyl isomer is well-characterized, with

robust and scalable synthetic protocols based on the mild oxidation of the corresponding

alcohol. Its utility is well-established in the construction of diverse molecular libraries for drug

discovery. The 2-formyl isomer, while less documented in academic literature, represents a key

chiral intermediate for accessing enantiomerically pure, complex targets. The synthetic

principles outlined in this guide provide a solid foundation for the preparation and strategic

application of these valuable azetidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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